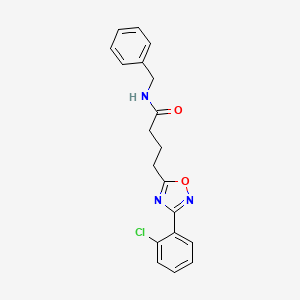
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a synthetic compound that belongs to the oxadiazole family and has been found to exhibit unique properties that make it an attractive candidate for use in several scientific research applications.
Mechanism of Action
The mechanism of action of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it an attractive candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its unique properties, which make it an attractive candidate for use in various scientific research applications. However, one of the limitations of using N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively high cost and the complexity of its synthesis, which may limit its widespread use in certain research fields.
Future Directions
There are several potential future directions for the research and development of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the further exploration of its anticancer activity and its potential use in the development of new cancer therapies. Another potential direction is the investigation of its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the synthesis of novel derivatives of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide may lead to the discovery of new compounds with unique properties and applications.
Synthesis Methods
The synthesis of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of benzylamine with 2-chlorobenzoyl chloride to form N-benzyl-2-chlorobenzamide. The next step involves the reaction of the intermediate product with potassium hydroxide and hydrazine hydrate to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. Finally, the last step involves the reaction of the oxadiazole intermediate with butyryl chloride to form N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Scientific Research Applications
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit several potential applications in various fields of scientific research. One of the primary applications of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity. N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been found to exhibit antifungal, antibacterial, and antiviral properties, making it an attractive candidate for use in the development of new drugs.
properties
IUPAC Name |
N-benzyl-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-10-5-4-9-15(16)19-22-18(25-23-19)12-6-11-17(24)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWTXFKBHTYJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)
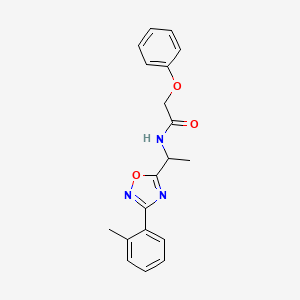
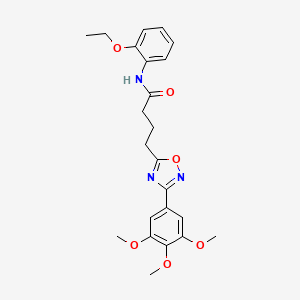
![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)

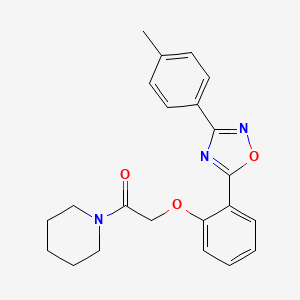


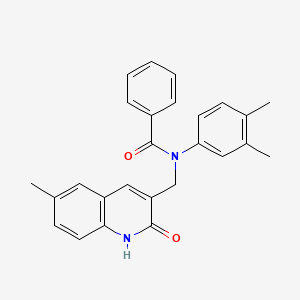


![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)
